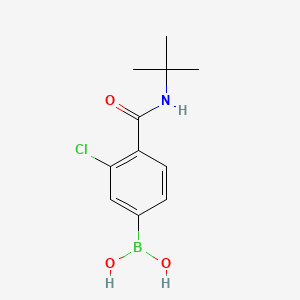
4-(4-メチルピリミジン-2-イル)チオ-3-オキソブタン酸エチル
概要
説明
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is an organic compound that belongs to the class of thioesters. It features a pyrimidine ring substituted with a methyl group at the 4-position and a thioester linkage at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of research.
科学的研究の応用
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化学分析
Biochemical Properties
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The interaction between Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate and these enzymes can lead to the modulation of their activity, thereby influencing the overall metabolic flux within the cell .
Cellular Effects
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of certain enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways in which they are involved. Additionally, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors, such as light and temperature. Long-term studies have shown that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can exhibit toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. This compound has been shown to affect the levels of key metabolites, thereby influencing the overall metabolic flux within the cell. For example, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of enzymes involved in nucleotide synthesis and degradation, leading to changes in the levels of nucleotides and other related metabolites .
Transport and Distribution
The transport and distribution of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells can influence its activity and function, as well as its overall therapeutic potential .
Subcellular Localization
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize to particular cellular compartments, such as the nucleus and mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiopyrimidine. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the thiopyrimidine displaces the ethoxy group of the acetoacetate, forming the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate.
化学反応の分析
Types of Reactions
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding esters or amides.
類似化合物との比較
Similar Compounds
Ethyl 4-[(4-methylpyridin-2-yl)thio]-3-oxobutanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 4-[(4-methylthiazol-2-yl)thio]-3-oxobutanoate: Contains a thiazole ring instead of a pyrimidine ring.
Ethyl 4-[(4-methylimidazol-2-yl)thio]-3-oxobutanoate: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHQKJEGQDYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)


![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)



![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)


